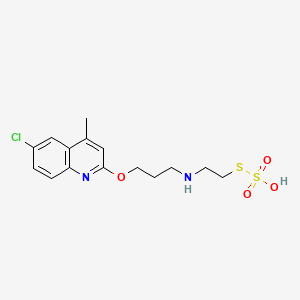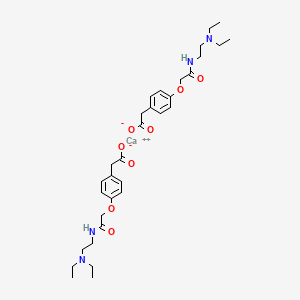
O-Ethyl chloroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl chloroethanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Ethyl chloroethanethioate can be synthesized through the reaction of ethyl mercaptan (ethanethiol) with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3CH2SH+ClCH2COCl→CH3CH2SCOCH2Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: O-Ethyl chloroethanethioate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
O-Ethyl chloroethanethioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme mechanisms involving thioester substrates.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industrial Applications: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Ethyl chloroethanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can act as a nucleophile, participating in various chemical reactions. In biological systems, thioesters are known to be involved in acyl transfer reactions, where the acyl group is transferred to nucleophilic sites on enzymes or other biomolecules.
Comparison with Similar Compounds
Ethyl acetate: An ester with similar reactivity but contains an oxygen atom instead of sulfur.
Methyl chloroacetate: A chloroester with a methyl group instead of an ethyl group.
Ethyl chloroformate: Contains a chloroformate group instead of a thioester group.
Uniqueness: O-Ethyl chloroethanethioate is unique due to the presence of the sulfur atom in the thioester group, which imparts distinct chemical reactivity compared to oxygen-containing esters. This makes it particularly useful in reactions where sulfur’s nucleophilicity and ability to form stable intermediates are advantageous.
Properties
CAS No. |
51076-73-4 |
|---|---|
Molecular Formula |
C4H7ClOS |
Molecular Weight |
138.62 g/mol |
IUPAC Name |
O-ethyl 2-chloroethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-2-6-4(7)3-5/h2-3H2,1H3 |
InChI Key |
CGQQHPYLJSSOML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


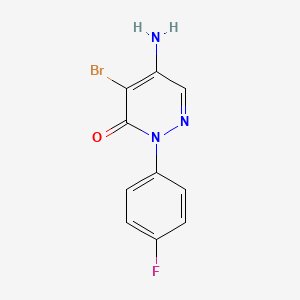
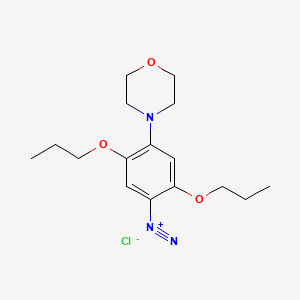
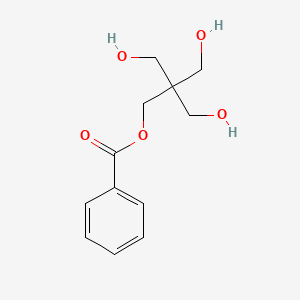




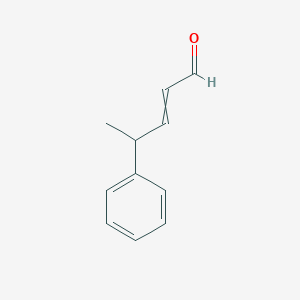

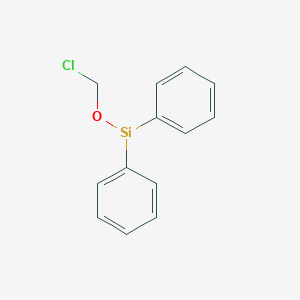

![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
